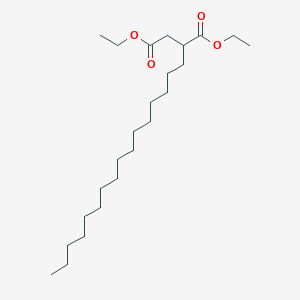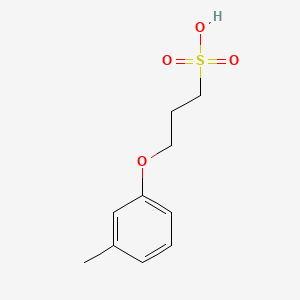
1-Propanesulfonic acid, 3-(3-methylphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanesulfonic acid, 3-(3-methylphenoxy)- is an organic compound with the molecular formula C10H14O4S. This compound contains a sulfonic acid group attached to a propyl chain, which is further connected to a 3-methylphenoxy group. The structure of this compound includes 29 bonds, 15 non-hydrogen bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 ether (aromatic), and 1 sulfonic acid group .
Métodos De Preparación
The synthesis of 1-Propanesulfonic acid, 3-(3-methylphenoxy)- can be achieved through various methods. One common approach involves the reaction of 3-methylphenol with 1,3-propane sultone. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonic acid group. The reaction conditions often include moderate temperatures and the use of organic solvents to dissolve the reactants and products .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as crown ethers, can also enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
1-Propanesulfonic acid, 3-(3-methylphenoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonic acid group to a sulfonate ester.
Common reagents and conditions used in these reactions include organic solvents, moderate to high temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Propanesulfonic acid, 3-(3-methylphenoxy)- has a wide range of scientific research applications across various fields:
Chemistry: The compound is used as a reagent in organic synthesis to introduce sulfonic acid groups into target molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways involving sulfonic acid derivatives.
Industry: In industrial applications, the compound is used as an intermediate in the production of surfactants, detergents, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-Propanesulfonic acid, 3-(3-methylphenoxy)- involves its interaction with specific molecular targets and pathways. The sulfonic acid group in the compound can form strong hydrogen bonds and ionic interactions with various biological molecules, such as proteins and enzymes. These interactions can modulate the activity of the target molecules and influence biochemical pathways .
The compound’s aromatic ring and ether linkage also contribute to its binding affinity and specificity towards certain molecular targets. The overall mechanism of action depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
1-Propanesulfonic acid, 3-(3-methylphenoxy)- can be compared with other similar compounds, such as:
3-Hydroxy-1-propanesulfonic acid: This compound contains a hydroxyl group instead of a phenoxy group, which affects its reactivity and applications.
3-(N-morpholino)propanesulfonic acid:
3-(Cyclohexylamino)propanesulfonic acid: This compound contains a cyclohexylamine moiety, which influences its chemical properties and applications.
Propiedades
Número CAS |
85163-60-6 |
|---|---|
Fórmula molecular |
C10H14O4S |
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
3-(3-methylphenoxy)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H14O4S/c1-9-4-2-5-10(8-9)14-6-3-7-15(11,12)13/h2,4-5,8H,3,6-7H2,1H3,(H,11,12,13) |
Clave InChI |
IJEDTGORQKFKBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


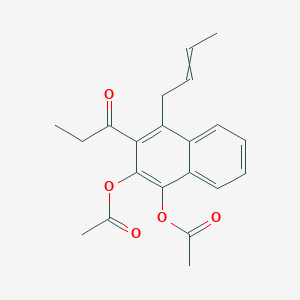
![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)
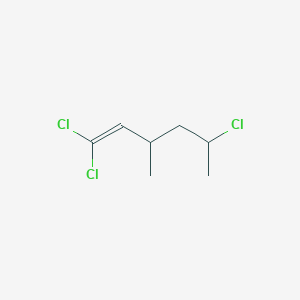
![1-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B14404197.png)
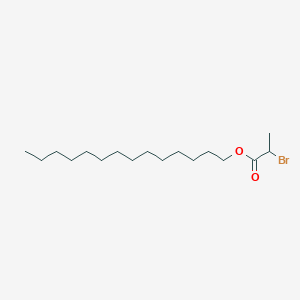
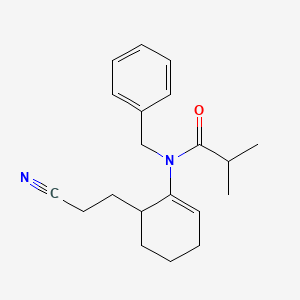
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14404209.png)
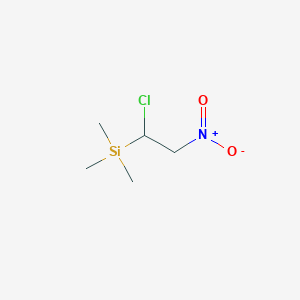
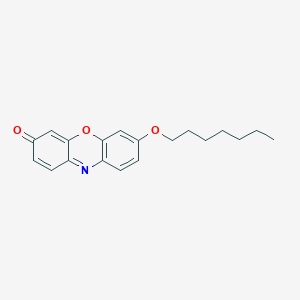
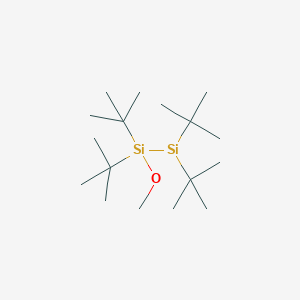
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)
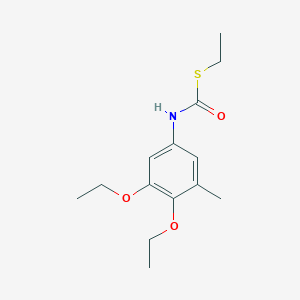
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
